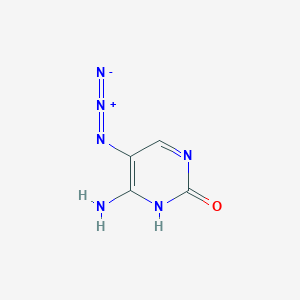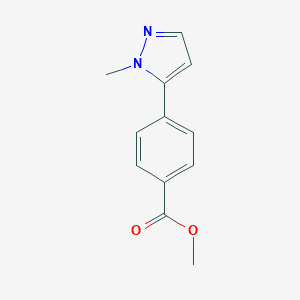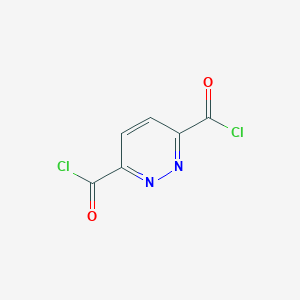
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, also known as MHI, is a chemical compound that has been of interest to scientists due to its potential uses in various fields. MHI is a versatile compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Cancer Research: Proautophagic Potential in Breast Cancer Treatment
The compound has been studied for its potential in treating HER2-positive breast cancer. It’s been found that derivatives of this compound, such as HIMOXOL and Br-HIMOLID, show proautophagic activity and inhibit the migration of breast cancer cells in vitro . This suggests that methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate could be a promising candidate for developing new cancer therapies, particularly for aggressive cancer types that overexpress the human epidermal growth factor receptor 2 (HER2).
Organic Chemistry: Synthesis of Schiff Bases
In the field of organic chemistry, this compound is involved in the synthesis of Schiff bases . Schiff bases have a wide range of applications, including as ligands in coordination chemistry, catalysts in various chemical reactions, and as intermediates in the synthesis of other organic compounds.
Antioxidant Activity: Neuroprotective and Anti-inflammatory Applications
The antioxidant properties of derivatives of methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate have been explored . These properties are significant for neuroprotective and anti-inflammatory applications, as oxidative stress is a common pathway in neurodegenerative diseases and inflammation.
Wirkmechanismus
Target of Action
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, also known as methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate, is a complex organic compound. They protect rat gastric mucosa from ulceration in indomethacin and orthophen ulcer models .
Mode of Action
It’s worth noting that compounds with similar structures, such as 3-hydroxyimino derivatives, have been found to exhibit antioxidant properties . They were found to lead to the appearance of induction periods on the kinetic curves of oxygen absorption .
Biochemical Pathways
Compounds with similar structures, such as pyridones, are oxidation products of nicotinamide, its methylated form, and its ribosylated form . These compounds are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
For example, Methyl 3,4-dihydroxybenzoate (MDHB) has fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .
Result of Action
Compounds with similar structures, such as 3-hydroxyimino derivatives, have shown pronounced antiulcer activity . They protect rat gastric mucosa from ulceration in indomethacin and orthophen ulcer models .
Action Environment
For example, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Eigenschaften
IUPAC Name |
methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZOHFJDXEXSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631496 |
Source


|
| Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
CAS RN |
185122-64-9 |
Source


|
| Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)












